molecular formula C8H4ClF4NO2 B13090267 2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid

2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B13090267
M. Wt: 257.57 g/mol
InChI Key: XLVIACZFPUCGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid is an organic compound with a complex structure, characterized by the presence of amino, chloro, fluoro, and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group through a Friedel-Crafts acylation reaction, followed by halogenation and amination steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the amino, chloro, and fluoro groups.

    2-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluoro and trifluoromethyl group but lacks the amino and chloro groups.

    4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group but lacks the amino, chloro, and fluoro groups.

Uniqueness

2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H4ClF4NO2

Molecular Weight

257.57 g/mol

IUPAC Name

2-amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H4ClF4NO2/c9-4-3(8(11,12)13)1-2(7(15)16)6(14)5(4)10/h1H,14H2,(H,15,16)

InChI Key

XLVIACZFPUCGJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1C(F)(F)F)Cl)F)N)C(=O)O

Origin of Product

United States

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